2,2-Dimethyl-1-oxo-3,3a,4,5-tetrahydro-2H-1lambda~5~-benzo[g]indole
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Overview
Description
2,2-Dimethyl-3,3a,4,5-tetrahydro-2H-benz[g]indole 1-oxide is a heterocyclic compound with a molecular formula of C14H17NO and a molecular weight of 215.29 g/mol . This compound is part of the indole family, known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2,2-Dimethyl-3,3a,4,5-tetrahydro-2H-benz[g]indole 1-oxide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, although detailed industrial processes are proprietary and not publicly disclosed.
Chemical Reactions Analysis
2,2-Dimethyl-3,3a,4,5-tetrahydro-2H-benz[g]indole 1-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Dimethyl-3,3a,4,5-tetrahydro-2H-benz[g]indole 1-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3,3a,4,5-tetrahydro-2H-benz[g]indole 1-oxide involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to different biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2,2-Dimethyl-3,3a,4,5-tetrahydro-2H-benz[g]indole 1-oxide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with various biological functions. The uniqueness of 2,2-Dimethyl-3,3a,4,5-tetrahydro-2H-benz[g]indole 1-oxide lies in its specific structural features and the resulting biological activities, which distinguish it from other similar compounds.
Properties
CAS No. |
89718-65-0 |
---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2,2-dimethyl-1-oxido-3,3a,4,5-tetrahydrobenzo[g]indol-1-ium |
InChI |
InChI=1S/C14H17NO/c1-14(2)9-11-8-7-10-5-3-4-6-12(10)13(11)15(14)16/h3-6,11H,7-9H2,1-2H3 |
InChI Key |
MBRPVPQUDLYGHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CCC3=CC=CC=C3C2=[N+]1[O-])C |
Origin of Product |
United States |
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